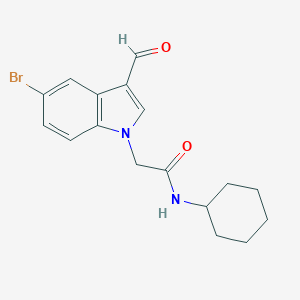
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is believed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. It has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is its anti-cancer properties. The compound can be used to study the mechanisms of cancer cell growth and proliferation and can be used to develop new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cells, and care should be taken when handling and using the compound in lab experiments.
将来の方向性
There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide. One of the significant future directions is the development of new cancer treatments based on the compound. The compound can also be studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further studies can be conducted to understand the mechanism of action of the compound and its potential side effects. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity.
合成法
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide involves a multistep process. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclohexylamine in the presence of acetic acid to produce 5-bromo-3-(cyclohexylamino)-1H-indole. This intermediate is then reacted with acetic anhydride to produce 2-(5-bromo-3-cyclohexylamino-1H-indol-1-yl) acetamide. The final step involves the treatment of this intermediate with acetic acid to produce 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide.
科学的研究の応用
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C17H19BrN2O2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
2-(5-bromo-3-formylindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19BrN2O2/c18-13-6-7-16-15(8-13)12(11-21)9-20(16)10-17(22)19-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10H2,(H,19,22) |
InChIキー |
WAIVVTYCPBDRQX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
正規SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)